4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid

Purity specification Quality control Procurement benchmark

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid (CAS 904796-26-5) is a synthetic piperazine derivative bearing an α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₁₅H₁₈N₂O₄ with a molecular weight of 290.31 g/mol, and it exists specifically as the (E)-configured isomer.

Molecular Formula C15H18N2O4
Molecular Weight 290.319
CAS No. 904796-26-5
Cat. No. B2860182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid
CAS904796-26-5
Molecular FormulaC15H18N2O4
Molecular Weight290.319
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O
InChIInChI=1S/C15H18N2O4/c1-21-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+
InChIKeyUYTIHOJKTPMTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid (CAS 904796-26-5): Structural Identity and Procurement-Grade Specifications


4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid (CAS 904796-26-5) is a synthetic piperazine derivative bearing an α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₁₅H₁₈N₂O₄ with a molecular weight of 290.31 g/mol, and it exists specifically as the (E)-configured isomer [1]. The compound is supplied as a research-grade building block, with vendors reporting purity specifications of ≥95% to ≥97% . Structurally, it belongs to the 4-oxobut-2-enoic acid piperazine class, which has been investigated for hemostatic and enzyme-inhibitory activities in the primary literature [2].

Why 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid Cannot Be Interchanged with Other Piperazine-4-oxobut-2-enoic Acid Analogs


The 4-methoxyphenyl substituent on the piperazine nitrogen of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid is not a passive structural feature; it directly modulates the compound's electronic character, lipophilicity, and hydrogen-bonding capacity relative to close analogs bearing benzyl, allyl, or 2-fluorophenyl groups. In the broader 4-oxobut-2-enoic acid series, structure-activity relationship (SAR) studies have demonstrated that aryl substitution patterns on the piperazine ring significantly influence hemostatic potency and acute toxicity profiles [1]. The (E)-configuration of the α,β-unsaturated carbonyl system further imposes geometric constraints that affect reactivity as a Michael acceptor and conformational recognition by biological targets. Consequently, substituting this compound with an allyl-, benzyl-, or fluorophenyl-piperazine analog without revalidating the specific assay endpoint risks introducing uncontrolled variability in target engagement, metabolic stability, and off-target liability [2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid (CAS 904796-26-5) Against Closest Analogs


Purity Specification: Vendor-Reported Assay Values for CAS 904796-26-5 vs. Generic Oxobutenoic Acid Piperazine Derivatives

Commercial suppliers of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid report minimum purity specifications of 95% (CymitQuimica) to NLT 97% (MolCore, 001chemical.com) [1]. These specifications provide a procurement benchmark; however, no publicly accessible head-to-head purity comparison data are available against specific named analogs such as 4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid or 4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid. The absence of independent comparative purity data limits the strength of this differentiation dimension.

Purity specification Quality control Procurement benchmark

Hydrogen-Bond Acceptor Count and Molecular Weight: 4-Methoxyphenyl vs. Benzyl-Piperazine Analog

The 4-methoxyphenyl substituent of the target compound introduces an additional oxygen atom relative to the benzyl-substituted analog (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS 304684-78-4). This results in a molecular weight increase of 16 Da and an additional hydrogen-bond acceptor (HBA) from the methoxy oxygen. The target compound has 5 HBA (two carbonyl oxygens, one carboxylic acid oxygen, one piperazine nitrogen, one methoxy oxygen) vs. 4 HBA for the benzyl analog. The target compound's molecular formula is C₁₅H₁₈N₂O₄ (MW 290.31) while the benzyl analog is C₁₅H₁₈N₂O₃ (MW 274.31) [1][2]. Calculated LogP is estimated to be approximately 0.5–0.8 units lower for the target compound due to the polar methoxy group, although experimentally measured LogP values are not available in the public domain for either compound.

Ligand efficiency Hydrogen-bond acceptor Physicochemical property

Double Bond Geometry: (E)-Configuration Specificity of CAS 904796-26-5 vs. Potential (Z)-Isomer

The target compound is unambiguously the (E)-configured isomer, as confirmed by its InChIKey (UYTIHOJKTPMTAM-VOTSOKGWSA-N), which encodes the trans geometry of the α,β-unsaturated carbonyl system [1]. The (Z)-isomer would position the carboxylic acid group syn to the piperazine-amide moiety, resulting in a fundamentally different spatial arrangement of hydrogen-bond donor/acceptor pharmacophoric elements. No commercial source for the (Z)-isomer of 4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid was identified in authoritative databases or vendor catalogs. Consequently, any differential biological activity between (E)- and (Z)-isomers remains uncharacterized in the public domain, and this geometric specificity is classified as a structural identity feature rather than a performance-based differentiator.

Stereochemistry Geometric isomerism Michael acceptor

Hemostatic Activity Class-Level SAR: 4-Aryl-4-oxobut-2-enoic Acid Scaffold with and without 2-Arylamino Substitution

The Russian Chemical Bulletin study by Pulina et al. (2017) evaluated a series of 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids for hemostatic activity and acute toxicity [1]. The most active compounds in that series contained both the 4-oxobut-2-enoic acid core and an additional 2-arylamino or 2-hydrazinyl substitution. The target compound, 4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid, lacks this 2-position substitution; based on the SAR trend reported in the paper, the absence of the 2-arylamino group is predicted to result in lower hemostatic potency relative to the 2-substituted analogs. Specific IC₅₀ or ED₅₀ values for the target compound were not reported in this study, as it was not among the synthesized analogs tested.

Hemostatic activity Blood coagulation Structure-activity relationship

Molecular Weight Comparison: 4-Methoxyphenyl vs. 2-Fluorophenyl Piperazine Oxobutenoic Acid Analogs

The target compound (C₁₅H₁₈N₂O₄, MW 290.31) differs from the 2-fluorophenyl analog 4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid (C₁₄H₁₅FN₂O₃, MW 278.28) by +12.03 Da in molecular weight and by the replacement of a fluorine atom with a methoxy group (–OCH₃ vs. –F) [1][2]. This substitution alters both the electronic character (electron-donating methoxy vs. electron-withdrawing fluoro) and the hydrogen-bond acceptor count (target: 5 HBA; fluoro analog: 4 HBA, as fluorine is a weak HBA). The difference in molecular weight and HBA count affects ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics when these compounds are employed as fragments or lead-like starting points in drug discovery programs.

Molecular weight Ligand efficiency metrics Fragment-based drug design

Validated Research and Industrial Application Scenarios for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid (CAS 904796-26-5)


Medicinal Chemistry Scaffold for Piperazine-Containing Enzyme Inhibitor or Receptor Ligand Libraries

The compound's structural features—a piperazine core, a 4-methoxyphenyl substituent with moderate electron-donating character, and an (E)-configured α,β-unsaturated carbonyl—make it suitable as a building block for parallel synthesis of focused libraries targeting kinases, GPCRs, or neurotransmitter receptors. Its 5 hydrogen-bond acceptors and molecular weight of 290.31 Da place it within lead-like chemical space for fragment-based or traditional medicinal chemistry campaigns [1]. The methoxy group provides a synthetic handle for O-demethylation to generate phenolic derivatives for further elaboration.

Starting Material for Derivatization Toward Hemostatic or Anticoagulant Agents

Although the target compound itself lacks the 2-arylamino substitution shown to confer high hemostatic activity in the 4-oxobut-2-enoic acid series, it serves as a minimalist core scaffold for introducing 2-position modifications (arylamino, hydrazinyl, or heterocyclic groups) to explore blood coagulation modulation, as demonstrated by Pulina et al. (2017) [2]. Its α,β-unsaturated carbonyl also permits Michael addition reactions to generate diverse adducts for anticoagulant screening.

Analytical Reference Standard for Method Development and Quality Control of Piperazine-Oxobutenoic Acid Derivatives

With vendor-reported purity specifications ranging from ≥95% to NLT 97%, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing synthetic batches of structurally related piperazine-4-oxobut-2-enoic acid analogs . The well-defined (E)-configuration, confirmed by InChIKey, ensures chromatographic and spectroscopic consistency across analytical runs.

Chemical Biology Probe for Investigating Michael Acceptor Reactivity in Cellular Contexts

The α,β-unsaturated carbonyl moiety in the (E)-configuration confers electrophilic reactivity toward biological thiols (e.g., cysteine residues in proteins). This compound can be employed as a tool to probe covalent modification patterns in cellular proteomes, with the 4-methoxyphenyl-piperazine moiety providing a hydrophobic anchor for target recognition. Comparative studies with the 2-fluorophenyl analog (ΔHBA = +1; opposite electronic effect) can dissect the contributions of electronic vs. steric factors to covalent engagement [3].

Quote Request

Request a Quote for 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.